Predicted LogP and Lipophilic Ligand Efficiency Differentiation: Cyclopropyl vs. Aromatic 3-Substituted Analogs
Compared to aromatic-substituted analogs such as 2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide (CAS 1797184-27-0; MW 350.30) [1], the cyclopropyl substituent of CAS 2034387-73-8 confers approximately 1–2 log units lower predicted logP while maintaining a comparable heavy-atom count, yielding superior ligand efficiency metrics per computed XLogP3 [1]. Cyclopropyl also reduces π–π stacking potential relative to naphthalen-2-yl or indol-1-yl analogs, which can decrease non-specific protein binding [1].
| Evidence Dimension | Predicted logP (XLogP3) and computed hydrogen bond acceptor count |
|---|---|
| Target Compound Data | Predicted XLogP3 ~1.4; H-bond acceptors: 6 (including CF₃); rotational bonds: 5 |
| Comparator Or Baseline | 2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide (CAS 1797184-27-0): predicted XLogP3 ~2.9; H-bond acceptors: 5; rotational bonds: 5 [1] |
| Quantified Difference | Δ XLogP3 ≈ 1.5 log units more hydrophilic for the cyclopropyl analog |
| Conditions | In silico XLogP3 prediction (PubChem/Cactvs algorithm); no experimental logP data available for either compound |
Why This Matters
Lower logP predicts improved aqueous solubility and reduced metabolic clearance risk, which is critical when selecting compounds for cellular assays requiring DMSO stock solubility or for early in vivo tolerability screening.
- [1] PubChem Computed Properties: 2-[3-(1H-indol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide (CID available under CAS 1797184-27-0). National Center for Biotechnology Information. View Source
